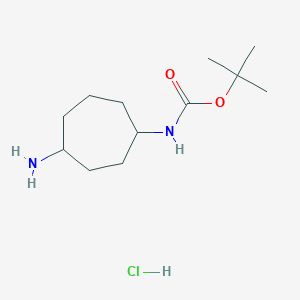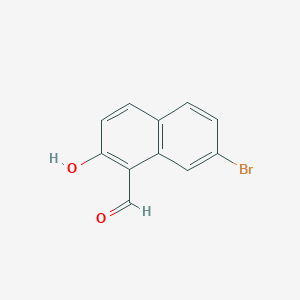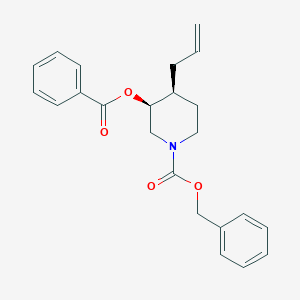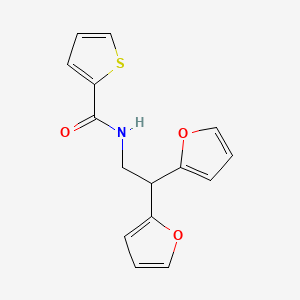
N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide” is a sulfonamide derivative with a furan ring and a benzenesulfonamide moiety. Sulfonamides are a group of compounds known for their various biological activities . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The benzenesulfonamide part is a common moiety in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, or computational methods like density functional theory (DFT). Unfortunately, without specific data or studies on this compound, a detailed molecular structure analysis can’t be provided .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Furan derivatives are known to undergo various reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions .Scientific Research Applications
Synthesis of Metal Complexes
This compound serves as a precursor in the synthesis of various metal complexes. These complexes are formed by the reaction of the compound with metal acetates, resulting in a stoichiometric ratio of 1:2 (metal to ligand). The metal complexes have been studied for their structural properties using elemental and mass spectral measurements .
Spectroscopic Investigations
The synthesized metal complexes of N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide are characterized through IR and NMR spectroscopy. These studies help in understanding the binding mode of the ligand with metals, which is crucial for applications in coordination chemistry .
Density Functional Theory (DFT) Calculations
DFT calculations are performed to predict the electronic properties of the compound and its metal complexes. These properties include the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap, which are indicative of the compound’s reactivity and stability .
Cytotoxicity Profiling
The compound and its metal complexes have been evaluated for their cytotoxic effects against cancer cell lines. This research is vital for the development of new chemotherapeutic agents. The studies suggest that the ligand exhibits more potent cytotoxic activity compared to its metal complexes .
Antibacterial and Antimycobacterial Activities
Derivatives of N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide have been synthesized and tested for their antibacterial and antimycobacterial activities. These studies are essential for the discovery of new antibiotics, especially in the face of increasing antibiotic resistance .
Pharmacological Predictions
In silico pharmacological predictions are conducted to assess the potential therapeutic applications of the compound’s derivatives. This approach helps in identifying promising candidates for further development as pharmaceutical agents .
Mechanism of Action
Target of Action
Furan derivatives have been associated with various biological activities, including antibacterial properties .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Furan derivatives have been associated with a wide range of biological and pharmacological properties, suggesting they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives have been associated with various therapeutic effects, suggesting that they may have multiple effects at the molecular and cellular level .
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h3-8,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQDUPWGYUBJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)

![2-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-6-(methylsulfonyl)benzo[d]thiazole](/img/structure/B2781681.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2781683.png)
![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2781684.png)




![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2781689.png)
![N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2781690.png)
![3-(2,4,6-Trimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2781692.png)
![7-benzyl-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2781696.png)